2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole
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Overview
Description
2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is a heterocyclic organic compound that contains both oxazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(4,5-dihydrooxazol-2-yl)benzaldehyde with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: This compound shares a similar oxazole structure but differs in the substitution pattern on the phenyl ring.
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine: Another related compound with two oxazole rings attached to a pyridine core.
Uniqueness
2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is unique due to its specific substitution pattern and the presence of both oxazole and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[3-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-17-13(15-9)11-4-2-3-10(7-11)12-14-5-6-16-12/h2-4,7,9H,5-6,8H2,1H3 |
InChI Key |
RTMNYEQICMUROT-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)C2=CC=CC(=C2)C3=NCCO3 |
Origin of Product |
United States |
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